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Bis(dibenzo[b,d]furan-3-yl)amine

Thermal stability Hole transport materials OLED

Conventional arylamine HTMs suffer from thermal degradation and limited hole mobility, reducing OLED/PSC device lifetime. Bis(dibenzo[b,d]furan-3-yl)amine (CAS 1705595-86-3) resolves this via its rigid, oxygen-bridged DBF scaffold. • Enables dopant-free HTMs achieving 20.51% PCE in planar p-i-n PSCs • Delivers Tg>190°C and Td up to 400°C for superior morphological stability • Provides 10× higher hole mobility vs. biphenyl analogs; lowers cross-linking temperature by ~30°C • Functions as a monomer for high-bond-dissociation-energy HTM polymers, extending QLED lifetime by 6,600% Ideal building block for next-generation OLED, PSC, and QLED hole-transport materials.

Molecular Formula C24H15NO2
Molecular Weight 349.4 g/mol
Cat. No. B8212274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dibenzo[b,d]furan-3-yl)amine
Molecular FormulaC24H15NO2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6O5
InChIInChI=1S/C24H15NO2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)26-21)25-16-10-12-20-18-6-2-4-8-22(18)27-24(20)14-16/h1-14,25H
InChIKeyGFDVDLXJIBOBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dibenzo[b,d]furan-3-yl)amine for Optoelectronics


Bis(dibenzo[b,d]furan-3-yl)amine (CAS 1705595-86-3) is a C₂-symmetric secondary aromatic amine in which two dibenzo[b,d]furan (DBF) units are directly linked through a central nitrogen atom. The fully conjugated, oxygen-bridged rigid planar DBF scaffold imparts exceptional thermal and morphological stability, a deep HOMO energy level, and high triplet energy [1]. These intrinsic characteristics position bis(dibenzo[b,d]furan-3-yl)amine as a versatile building block for the synthesis of dopant-free hole-transport materials (HTMs) and host materials in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and quantum-dot light-emitting diodes (QLEDs) [2]. Compared with widely used carbazole, fluorene, or biphenyl-based analogs, the DBF core offers a unique combination of electronic and structural rigidity that directly translates into improved device efficiency and operational lifetime [3].

1
Dibenzofuran-based secondary aromatic amine building block
2
Designed for hole-transport material (HTM) and host synthesis in OLED, PSC, QLED research
3
Reported thermal stability, deep HOMO level, and high triplet energy for device-relevant morphologies

Bis(dibenzo[b,d]furan-3-yl)amine vs. Generic Amines


Aromatic amines employed as hole-transport layers or host matrices in OLEDs, PSCs, and QLEDs cannot be freely interchanged because subtle variations in the heteroatom-containing π-conjugated core critically govern HOMO energy alignment, triplet energy (Eₜ), thermal robustness, and charge-carrier mobility [1]. Bis(dibenzo[b,d]furan-3-yl)amine uniquely embeds two oxygen-bridged DBF motifs. The presence of the oxygen atom lowers the HOMO level relative to purely hydrocarbon analogs (e.g., fluorene or biphenyl amines), thereby reducing the hole-injection barrier and suppressing non-radiative recombination [2]. Moreover, the rigid, planar dibenzofuran framework raises the glass-transition temperature (Tg) and decomposition temperature (Td) well above those of typical flexible arylamine HTMs, preventing crystallization-induced device degradation during prolonged operation [3]. Direct comparative studies show that replacing biphenyl with dibenzofuran in cross-linkable HTMs lowers the cross-linking temperature by ~30 °C while simultaneously boosting hole mobility by an order of magnitude, demonstrating that even single-ring substitutions produce measurable performance differences [3]. Consequently, generic arylamines lacking the DBF core cannot replicate the thermal, electronic, and morphological advantages that bis(dibenzo[b,d]furan-3-yl)amine delivers.

HOMO alignment
Oxygen-bridged DBF core lowers HOMO versus hydrocarbon analogs; generic arylamines may exhibit shallower levels and higher hole-injection barriers.
Thermal robustness
Rigid, planar DBF scaffold raises Tg and Td; flexible arylamine HTMs risk crystallization and device degradation during operation.
Charge transport
DBF promotes intermolecular π–π stacking; replacing even a single ring can significantly alter hole mobility and cross-linking behavior.

Bis(dibenzo[b,d]furan-3-yl)amine: Quantitative Comparisons


Thermal Stability Advantage

Carbazole/dibenzofuran-based hole-transport materials incorporating the rigid DBF scaffold achieve a decomposition temperature (Td) of up to 400 °C and a glass-transition temperature (Tg) exceeding 190 °C [1]. In contrast, commonly used flexible arylamine HTMs such as Spiro-OMeTAD exhibit a Tg of approximately 125 °C and Td around 380 °C [1]. The ~65 °C higher Tg of DBF-containing materials suppresses morphological changes during device operation, directly enhancing long-term stability.

Thermal stability
Cross-study
ΔTg ≈ +65 °C
ΔTd ≈ +20 °C
Suppresses morphological changes during device operation
DBF-containing HTM vs Spiro-OMeTAD; TGA/DSC under N₂
Thermal stability Hole transport materials OLED

Hole Mobility and Cross-Linking Benefits

A direct head-to-head comparison between a dibenzofuran-containing cross-linkable HTM (KFP-V) and its biphenyl-based counterpart (CBP-V) reveals that replacing the biphenyl group with dibenzofuran lowers the cross-linking temperature from 230 °C to 200 °C and increases the hole mobility from 2 × 10⁻⁴ cm² V⁻¹ s⁻¹ to 2 × 10⁻³ cm² V⁻¹ s⁻¹ [1]. This ten-fold mobility enhancement is attributed to the planar oxygen-bridged structure of dibenzofuran, which facilitates intermolecular π–π stacking and charge transport.

Hole mobility & cross-linking
Head-to-head
μh 10× higher
cross-link temp −30 °C
Enables lower driving voltage and flexible substrate processing
DBF- vs biphenyl-based HTM; SCLC method
Hole mobility Cross-linking temperature QLED

QLED Operational Lifetime Extension

Green QLEDs employing poly(9,9-dioctylfluorene-co-N,N-diphenyldibenzo[b,d]furan-1-amine) (1-PFDBF), a DBF-incorporated HTM, achieve an operational half-lifetime (T₅₀) of ≈15,900 h at an initial luminance of 1,000 cd m⁻² and ≈1,460,000 h at 100 cd m⁻² [1]. This represents a 3,600% increase at 1,000 cd m⁻² and a 6,600% increase at 100 cd m⁻² compared to devices based on the non-DBF HTM poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB) [1].

QLED operational lifetime
Head-to-head
T₅₀ 15,900 h
at 1,000 cd/m²
Addresses lifetime bottleneck for QLED commercialization
Green QLED; 1-PFDBF vs TFB; +3,600% at 1,000 cd/m²
Operational lifetime QLED Dibenzofuran HTM

Dopant-Free Perovskite Solar Cell Efficiency

A dopant-free dibenzo[b,d]furan-centred linear hole-transporting material (DBFMT) applied in planar p-i-n perovskite solar cells yields a power conversion efficiency (PCE) of 20.51%, with a short-circuit current density (Jₛc) of 23.70 mA cm⁻², an open-circuit voltage (Vₒc) of 1.07 V, and a fill factor (FF) of 80.48% [1]. This PCE is among the highest reported for dopant-free HTM-based p-i-n PSCs and surpasses many carbazole- or fluorene-based dopant-free HTMs that typically deliver PCEs in the 16–19% range [1].

Dopant-free PSC efficiency
Cross-study
PCE 20.51%
Among highest reported for dopant-free HTM-based p-i-n PSCs
DBFMT; planar p-i-n; eliminates hygroscopic dopants
Perovskite solar cell Dopant-free HTM Power conversion efficiency

Deep HOMO and High Triplet Energy

Dibenzofuran-based HTMs exhibit a deep HOMO energy level of –5.50 eV and a high triplet energy (Eₜ) exceeding 2.95 eV, as demonstrated for 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF) and its positional isomers [1][2]. In comparison, biphenyl-based HTM analogs typically show shallower HOMO levels of –5.2 to –5.3 eV and lower Eₜ of ~2.7 eV [2]. The deeper HOMO level of DBF-based materials reduces the hole-injection barrier from the anode, while the higher Eₜ efficiently confines triplet excitons within the emissive layer, suppressing exciton quenching and improving device efficiency.

HOMO & triplet energy
Class-level
HOMO −5.50 eV
Eₜ >2.95 eV
Improves charge balance and exciton confinement
Cyclic voltammetry and low‑T PL; vs biphenyl analogs
HOMO energy Triplet energy Exciton confinement

Bis(dibenzo[b,d]furan-3-yl)amine: Key Applications


Dopant-Free HTL for Perovskite Solar Cells

The demonstrated 20.51% PCE of a dibenzofuran-centered dopant-free HTM [1] positions bis(dibenzo[b,d]furan-3-yl)amine as an ideal precursor for next-generation HTMs in planar p-i-n PSCs. Its deep HOMO level facilitates efficient hole extraction, while the elimination of hygroscopic dopants suppresses perovskite degradation, enabling long-term operational stability essential for commercial photovoltaic modules.

Long-Lifetime QLEDs

The 6,600% lifetime enhancement achieved in QLEDs upon incorporating a dibenzofuran-based HTM versus TFB [1] highlights the critical role of the DBF moiety in suppressing degradation pathways. Bis(dibenzo[b,d]furan-3-yl)amine can serve as a monomer for synthesizing high-bond-dissociation-energy HTM polymers, directly addressing the lifetime requirements for commercial QLED displays and lighting panels.

Cross-Linkable HTMs for Flexible OLEDs and QLEDs

The 30 °C reduction in cross-linking temperature and ten-fold higher hole mobility of DBF-based HTMs relative to biphenyl analogs [1] enable low-temperature solution processing on plastic substrates. Bis(dibenzo[b,d]furan-3-yl)amine can be functionalized with cross-linkable vinyl or azide groups to produce HTMs compatible with roll-to-roll manufacturing of flexible, lightweight optoelectronic devices.

Thermally Robust Hosts for Blue PhOLEDs

The combination of high triplet energy (>2.95 eV) and exceptional thermal stability (Tg > 190 °C, Td up to 400 °C) demonstrated by DBF-based host materials [1] makes bis(dibenzo[b,d]furan-3-yl)amine a valuable building block for blue PhOLED hosts. Its rigid structure suppresses concentration quenching and maintains film morphology under high-temperature device operation, directly contributing to extended device lifetime.

Application
Selection Property
Validation Focus
Dopant-free perovskite HTL study
Deep HOMO alignment and dopant-free processing
Operational stability without hygroscopic additives
Long-lifetime QLED research
High-bond-dissociation-energy DBF monomer
Device lifetime under constant current stress
Cross-linkable HTMs for flexible devices
Low-temperature cross-linkable with high mobility
Processability on flexible substrates
Blue PhOLED host material
High Eₜ and thermal stability
Exciton confinement and film morphology stability
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